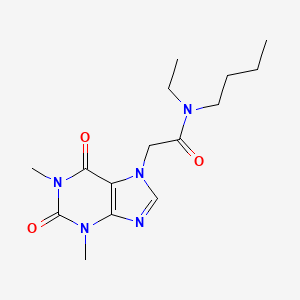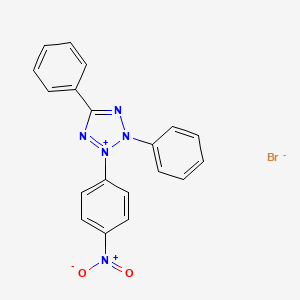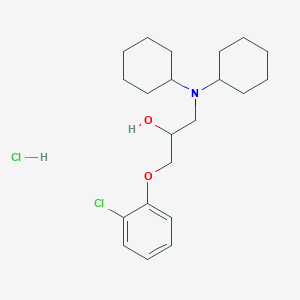![molecular formula C19H30N2O4 B3978235 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3978235.png)
1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol
Vue d'ensemble
Description
1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol, also known as PIPER, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PIPER belongs to the class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol works by activating beta-adrenergic receptors in the body. These receptors are found in various tissues, including the lungs and the heart. When activated, beta-adrenergic receptors cause the smooth muscle in the airways to relax, which leads to bronchodilation. Additionally, beta-adrenergic receptor activation can increase heart rate and cardiac output, which can be beneficial in the treatment of cardiovascular disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol are primarily related to its activation of beta-adrenergic receptors. This activation leads to the release of cyclic AMP (cAMP), which in turn activates various enzymes and ion channels in the body. The net effect of this activation is relaxation of smooth muscle in the airways, increased heart rate and cardiac output, and other physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying the beta-adrenergic receptor system. However, one limitation of 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol is that it is a synthetic compound, and therefore may not accurately reflect the effects of endogenous beta-adrenergic agonists in the body.
Orientations Futures
There are several potential future directions for research on 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific subtypes of beta-adrenergic receptors. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol in the treatment of respiratory and cardiovascular disorders. Finally, there is a need for more research on the potential long-term effects of 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol use, particularly in the context of chronic respiratory or cardiovascular disease.
Applications De Recherche Scientifique
1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been studied extensively for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have bronchodilator effects, which can help to alleviate the symptoms of asthma and COPD. Additionally, 1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol has been studied for its potential use in the treatment of cardiovascular disorders such as hypertension and heart failure.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-3-8-20-12-15-4-5-18(19(11-15)24-2)25-14-17(23)13-21-9-6-16(22)7-10-21/h3-5,11,16-17,20,22-23H,1,6-10,12-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIABUOZLLSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)OCC(CN2CCC(CC2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3978152.png)
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3978160.png)
![N,N-diethyl-4-methoxy-3-{[(2-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3978178.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3978186.png)

![4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3978201.png)

![3-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3978231.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3978238.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium chloride](/img/structure/B3978242.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-fluorobenzamide](/img/structure/B3978249.png)

![N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide](/img/structure/B3978261.png)